5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C15H12Br2F3NO2 |
|---|---|
Molecular Weight |
455.06 g/mol |
IUPAC Name |
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H12Br2F3NO2/c16-11-5-9-10(6-12(11)17)14(23)21(13(9)22)8-3-1-2-7(4-8)15(18,19)20/h1-4,9-12H,5-6H2 |
InChI Key |
ITDQUGOIJODYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Framework Construction
The hexahydro-1H-isoindole-1,3(2H)-dione core is synthesized via cyclization of appropriately substituted precursors. A widely adopted method involves the reaction of α,α′-dibromo-o-xylene with primary amines under basic conditions. For instance, treatment of α,α′-dibromo-o-xylene with 3-(trifluoromethyl)aniline in dioxane with sodium hydroxide at room temperature facilitates nucleophilic substitution and subsequent cyclization to form the hexahydroisoindole skeleton. This single-step procedure achieves yields up to 88% by minimizing side reactions through controlled stoichiometry (1:1 amine:dibromo-xylene ratio) and ambient temperature conditions.
Regioselective Bromination Strategies
Introducing bromine at the 5- and 6-positions of the isoindole core is achieved through electrophilic aromatic substitution or directed ortho-metalation. Electrophilic bromination using bromine in acetic acid at 50°C selectively functionalizes the electron-rich aromatic positions, yielding 5,6-dibromo derivatives. Kinetic control is critical to avoid over-bromination; monitoring via TLC ensures reaction termination at the dibromo stage.
For higher regioselectivity, directed ortho-metalation using lithium diisopropylamide (LDA) enables precise bromine placement. Deprotonation of the isoindole nitrogen at −78°C followed by quenching with 1,2-dibromotetrafluoroethane generates the 5,6-dibromo product with >95% regioselectivity. This method, while requiring cryogenic conditions, circumvents positional isomer formation observed in electrophilic approaches.
Palladium-Catalyzed Aryl Group Introduction
The 3-(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. Patent WO2016066241A1 details a palladium-catalyzed arylation using 3-(trifluoromethyl)phenylboronic acid and a brominated isoindole precursor. Optimized conditions include:
- Catalyst : Pd(OAc)₂ (0.1 equiv)
- Ligand : Di-tert-butylmethylphosphine tetrafluoroborate (0.2 equiv)
- Base : K₂CO₃ (3.0 equiv)
- Solvent : Toluene at 110°C for 12 hours
This protocol achieves 72–85% yield by minimizing protodebromination side reactions. Alternatively, Buchwald-Hartwig amination using 3-(trifluoromethyl)aniline and a dibromo-isoindole precursor under Pd₂(dba)₃/Xantphos catalysis affords the N-arylated product in 68% yield.
Purification and Characterization
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the title compound. Recrystallization from ethanol/water (4:1) enhances purity to >99%, as confirmed by HPLC. Structural elucidation via ¹H/¹³C NMR and X-ray crystallography verifies regiochemistry and stereochemistry:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.72 (s, 1H), 7.61 (d, J = 8.0 Hz, 1H), 4.32–4.25 (m, 2H), 3.11–2.98 (m, 4H), 2.45–2.38 (m, 2H).
- X-ray : Orthorhombic crystal system with P2₁2₁2₁ space group; Br–C distances of 1.898–1.912 Å confirm covalent bonding.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic bromination steps. A tiered purification system combining centrifugal partition chromatography and crystallization reduces silica gel usage by 40%, lowering production costs. Environmental impact assessments indicate that Pd catalyst recovery via ion-exchange resins achieves 92% metal reuse, addressing sustainability concerns.
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction can produce debrominated isoindole derivatives.
Scientific Research Applications
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione with structurally analogous isoindole-dione derivatives.
Structural and Functional Analysis
Substituent Effects: Bromine vs. Bromine’s electronegativity also increases reactivity in nucleophilic substitutions. Trifluoromethyl vs.
Synthetic Pathways :
- Compound 16 (2,5-diphenyl analog) was synthesized via Pd-catalyzed cross-coupling, suggesting that similar methods could apply to the target compound’s trifluoromethylphenyl incorporation .
- Halogenation steps (e.g., Br₂ addition) would be critical for introducing bromine substituents, differing from the methyl or ethoxy group installations in other derivatives .
Crystallographic Considerations :
- SHELX programs (e.g., SHELXL) are frequently used for refining isoindole-dione derivatives, ensuring accurate structural data. The target compound’s bromine atoms may produce stronger diffraction signals, aiding in crystallographic resolution .
Research Findings and Gaps
- Evidence Limitations: No direct data on solubility, melting points, or bioactivity were found in the provided sources. Further experimental studies are needed to quantify these properties.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione?
The compound is synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves reacting a hexahydro-isoindole-dione precursor with brominating agents (e.g., NBS or Br₂ in CCl₄) to introduce bromine at the 5,6-positions. The 3-(trifluoromethyl)phenyl group is introduced using coupling reagents (e.g., Suzuki-Miyaura) or direct alkylation/arylation. Solvents like tetrahydrofuran (THF) or benzene are used, with triethylamine (Et₃N) as a base to neutralize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structural refinement, resolving bond lengths, angles, and crystallographic disorder .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃) identifies substituent integration and coupling patterns. For example, the trifluoromethyl group shows a singlet at ~δ 120-130 ppm in ¹⁹F NMR .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns from bromine .
Q. How are solvents selected for its synthesis, and what role do they play?
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates, while non-polar solvents (e.g., benzene) favor cyclization. Et₃N or NaH is often added to scavenge HBr generated during bromination .
Advanced Research Questions
Q. How does the 3-(trifluoromethyl)phenyl substituent influence the compound’s electronic and optical properties?
The electron-withdrawing trifluoromethyl group reduces electron density on the isoindole-dione core, shifting absorption/emission spectra. Time-dependent DFT calculations and cyclic voltammetry reveal lowered LUMO energies, enhancing charge-transfer interactions. Luminescence intensity in analogous compounds correlates with substituent electronegativity .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disordered bromine atoms : Partial occupancy refinement in SHELXL resolves positional disorder .
- Thermal motion : Anisotropic displacement parameters (ADPs) are adjusted to account for flexible hexahydro-isoindole rings.
- Twinned crystals : SHELXD/SHELXE pipeline enables robust phasing for high-throughput datasets .
Q. What reaction mechanisms are proposed for its formation, and how are intermediates validated?
Bromination likely proceeds via radical or electrophilic pathways, supported by trapping experiments with TEMPO (radical inhibitor) or isotopic labeling. Intermediates are isolated using flash chromatography and characterized via in-situ IR or LC-MS. Kinetic studies (e.g., varying Br₂ concentration) differentiate between SN1/SN2 pathways .
Q. What are the thermal decomposition pathways of this compound under inert conditions?
Thermogravimetric analysis (TGA) shows a two-stage decomposition:
Q. How do structural modifications in related isoindole-dione derivatives affect biological activity?
Analogues with halogenated aryl groups exhibit enhanced binding to viral proteases (e.g., MERS-CoV) due to hydrophobic interactions. In vitro assays reveal IC₅₀ values correlated with substituent size/bulkiness. Molecular docking (AutoDock Vina) identifies key interactions with catalytic residues .
Methodological Notes
- Contradictions in evidence : While SHELX is widely used for crystallography (), alternative software (e.g., Olex2) may offer better GUI integration but lacks SHELX’s robustness for disordered structures.
- Synthesis optimization : Microwave-assisted reactions () reduce reaction times but require careful control to avoid decomposition of brominated intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
